4-Selenophen-2-ylphenol
Description
Properties
Molecular Formula |
C10H8OSe |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
4-selenophen-2-ylphenol |
InChI |
InChI=1S/C10H8OSe/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,11H |
InChI Key |
XBWRBPRSIMDPGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key differences between 4-Selenophen-2-ylphenol and its closest structural analogs:
Key Observations :
- The selenophenyl group increases molecular weight and polarizability compared to phenyl or ethyl substituents.
- Selenium’s lower electronegativity (2.55 vs. S: 2.58, O: 3.44) may enhance the phenol’s acidity by stabilizing the deprotonated form through resonance and inductive effects .
Q & A
Q. Analytical Validation :
- Thin-layer chromatography (TLC) monitors reaction progress (Rf values compared to standards).
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d6) confirms structural integrity .
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity .
How should researchers handle and store this compound to maintain stability?
Q. Basic
- Storage : Use airtight, light-resistant containers under nitrogen atmosphere. Store at –20°C in a dry, dark environment to prevent selenium oxidation or phenolic hydroxyl degradation .
- Handling :
How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing novel derivatives?
Advanced
Contradictions in NMR data may arise from solvent effects, tautomerism, or impurities. Methodological solutions include:
Cross-solvent analysis : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
2D NMR techniques (HSQC, HMBC) to resolve overlapping peaks and assign ambiguous signals .
Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison .
Elemental analysis (C, H, N, Se) to confirm stoichiometry and rule out impurities .
What strategies optimize reaction yields in multi-step syntheses involving selenophene rings?
Advanced
Key factors for yield optimization:
- Catalyst selection : Pd(PPh3)4 for Suzuki coupling (reported yield: 60–75%) .
- Temperature control : Maintain 80–100°C for selenophene ring closure, avoiding thermal decomposition .
- Solvent choice : Use anhydrous DMF or THF to stabilize intermediates .
- Stoichiometry : Equimolar ratios of selenophene precursors and aryl boronic acids minimize side products .
Table 1 : Example Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | SeCl2, Pd catalyst | DMF | 100 | 70 |
| 2 | NaBH4, MeOH | THF | 25 | 85 |
What safety precautions are necessary when working with selenium-containing phenolic compounds?
Q. Basic
- Toxicity mitigation :
- Emergency protocols :
How to design experiments to assess the biological activity of this compound derivatives against cancer cell lines?
Q. Advanced
In vitro screening :
- Use MTT assay on HeLa or MCF-7 cells, with IC50 calculations after 48-hour exposure .
- Include positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) .
Mechanistic studies :
- Flow cytometry (Annexin V/PI staining) to quantify apoptosis .
- ROS detection via DCFH-DA fluorescence to assess oxidative stress .
Data validation :
- Triplicate experiments with ANOVA analysis (p < 0.05 significance) .
- Compare results to structurally similar compounds (e.g., 4-Phenylphenol derivatives) .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
